2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol
Overview
Description
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C12H15N5O4 and a molecular weight of 293.28 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a nitrobenzoxadiazole group and an ethanol moiety.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with glutathione s-transferases (gsts), a family of enzymes that play an important role in detoxification .
Mode of Action
Compounds with similar structures have been shown to inhibit gsts catalytic activity and disrupt the interaction between the gstp1-1 and key signaling effectors .
Biochemical Pathways
Similar compounds have been shown to affect glucose uptake, indicating a potential impact on metabolic pathways .
Result of Action
Similar compounds have been shown to have anticancer properties, suggesting potential therapeutic applications .
Action Environment
Similar compounds have been shown to be sensitive to changes in the lipid composition of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol typically involves the reaction of piperazine with 4-nitro-2,1,3-benzoxadiazole-5-yl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group in the ethanol moiety can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the amino derivative.
Substitution: The major products are esters or ethers, depending on the reagents used.
Scientific Research Applications
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.
160-060 NBD PC: A fluorescent phospholipid analog used in membrane studies.
Uniqueness
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol is unique due to its combination of a piperazine ring and a nitrobenzoxadiazole group, which imparts specific fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based assays .
Properties
IUPAC Name |
2-[4-(4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c18-8-7-15-3-5-16(6-4-15)10-2-1-9-11(14-21-13-9)12(10)17(19)20/h1-2,18H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUJMLRZRUABPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C3=NON=C3C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215753 | |
Record name | 1-Piperazineethanol, 4-(4-nitro-5-benzofurazanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65427-77-2 | |
Record name | 1-Piperazineethanol, 4-(4-nitro-5-benzofurazanyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065427772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 65427-77-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperazineethanol, 4-(4-nitro-5-benzofurazanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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